molecular formula C10H15N3O2 B13210781 Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate CAS No. 127957-84-0

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate

Cat. No.: B13210781
CAS No.: 127957-84-0
M. Wt: 209.24 g/mol
InChI Key: JMXXYKLSESKBIH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C10H15N3O2. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with isopropylamine and formamidine acetate in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has shown its potential as a neuroprotective and anti-inflammatory agent, making it a candidate for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses. Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 2-methyl-mercapto-4-methyl-pyrimidine-5-carboxylate
  • 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

Uniqueness

Ethyl 2-amino-4-(1-methylethyl)pyrimidine-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its isopropyl group at the 4-position and the ethyl ester at the 5-position make it distinct from other pyrimidine derivatives, contributing to its unique pharmacological properties .

Properties

CAS No.

127957-84-0

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-4-propan-2-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-4-15-9(14)7-5-12-10(11)13-8(7)6(2)3/h5-6H,4H2,1-3H3,(H2,11,12,13)

InChI Key

JMXXYKLSESKBIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)C)N

Origin of Product

United States

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